CYCLO(-PHE-PHE)
CAS No.: 2862-51-3
Cat. No.: VC21187086
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2862-51-3 |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | (3S,6S)-3,6-dibenzylpiperazine-2,5-dione |
| Standard InChI | InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)/t15-,16-/m0/s1 |
| Standard InChI Key | JUAPMRSLDANLAS-HOTGVXAUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 |
| SMILES | C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Fundamental Properties
Structural Characteristics
CYCLO(-PHE-PHE), also known as cyclo(phenylalanyl-phenylalanyl), is a cyclic dipeptide belonging to the diketopiperazine family. It features a six-membered ring structure containing two peptide bonds formed by the cyclization of two phenylalanine molecules. The compound is identified by CAS number 2862-51-3 and possesses a distinctive structure where two phenyl groups extend from the diketopiperazine core. This molecular arrangement contributes to its unique chemical and biological properties.
The structural rigidity of CYCLO(-PHE-PHE) compared to its linear counterparts enhances its biological activity, as cyclic peptides generally exhibit improved stability and bioavailability. The diketopiperazine ring provides resistance to enzymatic degradation, making this compound particularly interesting for pharmaceutical applications.
Electronic Structure
Studies on the electronic structure of CYCLO(-PHE-PHE) have provided valuable insights into its chemical behavior. Photoelectron spectroscopy investigations have revealed that the compound can be formed from solid linear dipeptide through cyclization with the loss of a water molecule during evaporation to the gas phase . The valence spectra of CYCLO(-PHE-PHE) and related cyclic dipeptides are typically characterized by a restricted set of outer valence orbitals separated by a gap from other valence orbitals .
When comparing the electronic structures of various cyclic dipeptides, it has been observed that the diketopiperazine core plays a crucial role in determining the inner shell spectrum . Experimental and theoretical analysis of core level spectra shows that the chemical environment around nitrogen and oxygen atoms in these structures is relatively similar, though subtle differences may appear due to variations in point group symmetry .
Synthesis and Preparation Methods
Synthetic Routes
CYCLO(-PHE-PHE) can be synthesized through several methods, with the most common approach involving the cyclization of linear dipeptides. This process typically requires heating the linear dipeptide in the presence of a dehydrating agent, which facilitates the formation of the cyclic structure by eliminating a water molecule. The cyclization process is critical for creating the diketopiperazine ring that characterizes this compound.
Research has demonstrated that the cyclization can occur spontaneously under certain conditions. For instance, studies using photoelectron spectroscopy have shown that linear dipeptides can cyclize to form CYCLO(-PHE-PHE) during evaporation in the gas phase . This observation highlights the natural tendency of these structures to form the more stable cyclic configuration.
Industrial Production
Industrial production of CYCLO(-PHE-PHE) typically employs large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The industrial approach ensures consistent quality and purity, which are essential for research and pharmaceutical applications.
The production process generally involves:
-
Synthesis of the linear dipeptide precursor
-
Controlled cyclization under specific reaction conditions
-
Purification using chromatographic techniques
-
Quality control to ensure structural integrity and purity
Chemical Reactivity and Transformations
Common Reactions
CYCLO(-PHE-PHE) can undergo various chemical transformations that alter its structure and properties. The most significant reaction types include:
| Reaction Type | Common Reagents | Typical Conditions | Major Products |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Mild temperature, aqueous medium | Hydroxylated derivatives |
| Reduction | NaBH₄, LiAlH₄ | Low temperature, anhydrous conditions | Reduced carbonyl groups |
| Substitution | Alkyl halides, Acyl chlorides | Varied, depending on specific substituents | Substituted peptide bonds |
Biological Activity and Applications
Neuroprotective Effects
One of the most significant biological properties of CYCLO(-PHE-PHE) is its neuroprotective activity. Research has demonstrated that this compound can protect neural cells against oxidative stress-induced neurodegeneration. The mechanism appears to involve partial agonism of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in cellular defense against oxidative stress.
In vitro studies using SH-SY5Y neuroblastoma cells have shown that CYCLO(-PHE-PHE) significantly reduces hydrogen peroxide-induced apoptosis and inhibits the activation of apoptotic proteins like caspase-3. These findings suggest potential applications in neurodegenerative disease treatment or prevention.
Antimicrobial Properties
CYCLO(-PHE-PHE) exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its ability to inhibit virulence factor production in bacteria such as Vibrio cholerae. The mechanism involves the activation of the leuO regulator, which subsequently represses virulence factor transcription.
When comparing cyclic dipeptides, research has shown that the absence or presence of specific functional groups can significantly affect their antimicrobial efficacy. For instance, studies on related compounds like cyclo(L-Pro-L-Phe) indicate that those lacking hydroxyl groups may display higher virulence factor inhibition against pathogens like Pseudomonas aeruginosa .
| Biological Activity | Target/Mechanism | Research Model | Observed Effects |
|---|---|---|---|
| Neuroprotective | PPAR-γ partial agonism | SH-SY5Y neuroblastoma cells | Reduced H₂O₂-induced apoptosis; Inhibited caspase-3 activation |
| Antimicrobial | leuO regulator activation | Vibrio cholerae | Inhibition of virulence factor production |
| Anticancer | Multiple mechanisms | Various cancer cell lines | Cytotoxicity; Cell proliferation inhibition; Apoptosis induction |
Comparative Analysis with Related Compounds
Structural Comparisons
CYCLO(-PHE-PHE) can be compared with other cyclic dipeptides to better understand structure-activity relationships. Some notable examples include:
Cyclo(Histidyl-Glycyl): Contains histidine and glycine residues, providing different side chain functionalities and biological activities compared to CYCLO(-PHE-PHE) .
Cyclo(Tyrosyl-Prolyl): Composed of tyrosine and proline, offering distinct chemical properties due to the presence of a hydroxyl group on the tyrosine and the rigid pyrrolidine ring of proline .
Cyclo(L-Pro-L-Phe): Contains proline and phenylalanine, exhibiting different biological activities than CYCLO(-PHE-PHE), particularly in terms of antimicrobial properties .
Cyclo(L-leucyl-L-phenylalanyl): Features leucine and phenylalanine, with an isobutyl group replacing one of the benzyl groups found in CYCLO(-PHE-PHE) .
Table 3: Comparison of CYCLO(-PHE-PHE) with Related Cyclic Dipeptides
| Compound | Constituent Amino Acids | Key Structural Features | Notable Differences from CYCLO(-PHE-PHE) |
|---|---|---|---|
| CYCLO(-PHE-PHE) | Two phenylalanines | Two benzyl side chains | Reference compound |
| Cyclo(Histidyl-Glycyl) | Histidine, Glycine | Imidazole ring, no side chain | Different electronic properties due to imidazole; Less hydrophobic |
| Cyclo(Tyrosyl-Prolyl) | Tyrosine, Proline | Hydroxyphenyl, Pyrrolidine ring | Contains hydroxyl group; More conformationally restricted |
| Cyclo(L-Pro-L-Phe) | Proline, Phenylalanine | Pyrrolidine ring, Benzyl group | More conformationally restricted; Different biological activity profile |
| Cyclo(L-leucyl-L-phenylalanyl) | Leucine, Phenylalanine | Isobutyl group, Benzyl group | One benzyl replaced by isobutyl; Different hydrophobicity pattern |
Electronic Structure Comparisons
Photoelectron spectroscopy studies have provided insights into the electronic structures of various cyclic dipeptides including CYCLO(-PHE-PHE) . These investigations have revealed similarities in the core spectra of these compounds, suggesting that the diketopiperazine structure plays a fundamental role in determining their inner shell electronic properties .
The experimental valence and core level spectra of CYCLO(-PHE-PHE) and related compounds have been interpreted through theoretical calculations to identify the basic chemical properties associated with the central diketopiperazine ring and the additional functional groups . A notable feature in the valence spectra is the presence of a restricted set of outer valence orbitals separated by a gap from most other valence orbitals .
Current Research and Future Directions
Recent Research Developments
Recent studies on CYCLO(-PHE-PHE) have focused on understanding its mechanisms of action in various biological systems. Particular attention has been given to its neuroprotective, antimicrobial, and anticancer properties. Research has also explored the relationship between the structure of this compound and its biological activities, providing valuable insights for the development of novel therapeutic agents.
Investigations comparing CYCLO(-PHE-PHE) with related cyclic dipeptides have highlighted the importance of specific functional groups in determining biological activity . For instance, studies on cyclo(L-Pro-L-Phe), cyclo(L-Pro-L-Tyr), and cyclo(L-Hyp-L-Tyr) have shown that the presence or absence of hydroxyl groups significantly affects their inhibitory activity against bacterial virulence factors and biofilm formation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume